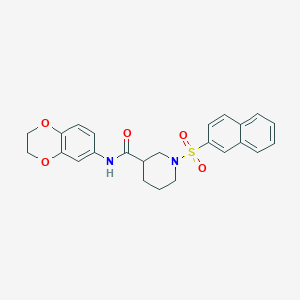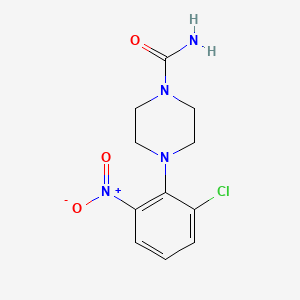
N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to act through multiple pathways. N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This pathway can lead to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, resulting in neuroprotective effects.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the activation of the Nrf2/ARE pathway. In animal models of neurodegenerative diseases, N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its potential therapeutic properties. However, N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide, including the optimization of synthesis methods to improve yields and purity, the investigation of its potential therapeutic properties in other disease models, and the exploration of its mechanism of action at the molecular level. Additionally, the development of novel N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(4-cyanophenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N'-(4-cyanophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-8-11-3-5-13(6-4-11)19-15(21)14(20)18-10-12-2-1-7-17-9-12/h1-7,9H,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDIOCASDMGCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4385833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4385837.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
![5-[(2-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4385846.png)
![1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4385856.png)

![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)

![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)